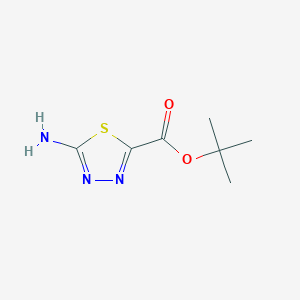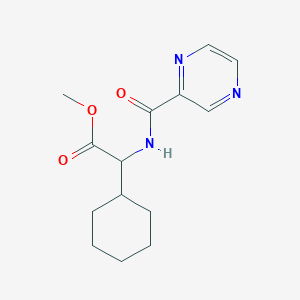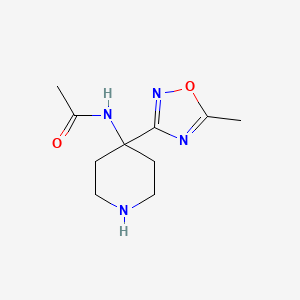![molecular formula C11H14F6N2O4-2 B11815946 8-Methyl-3,8-diazabicyclo[4.2.0]octane;2,2,2-trifluoroacetate](/img/structure/B11815946.png)
8-Methyl-3,8-diazabicyclo[4.2.0]octane;2,2,2-trifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Methyl-3,8-diazabicyclo[4.2.0]octane;2,2,2-trifluoroacetate is a chemical compound with the molecular formula C11H16F6N2O4. It is a light-yellow solid that is often used in various chemical reactions and research applications. The compound is known for its unique bicyclic structure, which includes a diazabicyclo[4.2.0]octane core.
Métodos De Preparación
The synthesis of 8-Methyl-3,8-diazabicyclo[4.2.0]octane;2,2,2-trifluoroacetate typically involves the reaction of 8-methyl-3,8-diazabicyclo[4.2.0]octane with trifluoroacetic acid. The reaction conditions often include room temperature and a solvent such as dichloromethane. The product is then purified through recrystallization or chromatography to achieve a high purity level .
Análisis De Reacciones Químicas
8-Methyl-3,8-diazabicyclo[4.2.0]octane;2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the functional groups in the molecule.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
8-Methyl-3,8-diazabicyclo[4.2.0]octane;2,2,2-trifluoroacetate has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis reactions, particularly in the formation of complex bicyclic structures.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 8-Methyl-3,8-diazabicyclo[4.2.0]octane;2,2,2-trifluoroacetate involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to various biological effects, depending on the specific pathways involved .
Comparación Con Compuestos Similares
8-Methyl-3,8-diazabicyclo[4.2.0]octane;2,2,2-trifluoroacetate can be compared with other similar compounds, such as:
1,4-Diazabicyclo[2.2.2]octane: Another bicyclic compound used as a catalyst in organic synthesis.
8-Azabicyclo[3.2.1]octane: A compound with a similar bicyclic structure, known for its biological activities.
The uniqueness of this compound lies in its specific trifluoroacetate group, which imparts distinct chemical properties and reactivity .
Propiedades
Fórmula molecular |
C11H14F6N2O4-2 |
|---|---|
Peso molecular |
352.23 g/mol |
Nombre IUPAC |
8-methyl-3,8-diazabicyclo[4.2.0]octane;2,2,2-trifluoroacetate |
InChI |
InChI=1S/C7H14N2.2C2HF3O2/c1-9-5-6-2-3-8-4-7(6)9;2*3-2(4,5)1(6)7/h6-8H,2-5H2,1H3;2*(H,6,7)/p-2 |
Clave InChI |
DYJPMQAVAUHGMI-UHFFFAOYSA-L |
SMILES canónico |
CN1CC2C1CNCC2.C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Ethyl 2-[3-[2-(2,3-dimethylanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B11815882.png)




![tert-butyl 2-[5-(4-chlorophenyl)-6,7-dimethyl-2-oxo-3H-thieno[2,3-e][1,4]diazepin-1-yl]acetate](/img/structure/B11815916.png)

![disodium;[(4-chlorophenyl)sulfanyl-phosphonomethyl]phosphonic acid](/img/structure/B11815928.png)
![4-[(3,4,5-Trimethoxyphenyl)methyl]piperazin-1-ium2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B11815930.png)

